1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is used industrially in the synthesis of many pharmaceuticals .
Synthesis Analysis
There are several methods for synthesizing pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-diketone with an amine . Other methods include the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition reaction of TosMIC with electron-deficient olefins .Molecular Structure Analysis
Pyrrole is a planar molecule. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a cyclically conjugated system that confers aromaticity to the molecule .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. It can react with electrophiles at the 2-position, and it can also undergo N-alkylation . Additionally, it can undergo oxidation reactions .Physical And Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is slightly soluble in water but dissolves in most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c1-6(10)9(12)11-4-7-2-3-15(13,14)8(7)5-11/h6-8H,2-5H2,1H3/t6?,7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLDAULTCWMEV-ZHFSPANRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCS(=O)(=O)C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]2CCS(=O)(=O)[C@@H]2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3aR,6aR)-5-(2-chloropropanoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione |
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